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2-(Piperidin-1-yl)cyclobutan-1-ol

COX inhibition regioisomer selectivity cyclobutanol scaffold

2-(Piperidin-1-yl)cyclobutan-1-ol (CAS 1822613-77-3) is a saturated heterocyclic amino‑alcohol in which a piperidine ring is directly attached to the 2‑position of a cyclobutanol scaffold. With a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g·mol⁻¹, it belongs to the class of piperidine‑cyclobutanol building blocks that have gained attention as three‑dimensional fragments in medicinal‑chemistry library design.

Molecular Formula C9H17NO
Molecular Weight 155.241
CAS No. 1822613-77-3
Cat. No. B2388546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)cyclobutan-1-ol
CAS1822613-77-3
Molecular FormulaC9H17NO
Molecular Weight155.241
Structural Identifiers
SMILESC1CCN(CC1)C2CCC2O
InChIInChI=1S/C9H17NO/c11-9-5-4-8(9)10-6-2-1-3-7-10/h8-9,11H,1-7H2
InChIKeyAARCBAFIFAIUQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-yl)cyclobutan-1-ol (CAS 1822613-77-3): Structural Identity & Procurement-Relevant Baseline


2-(Piperidin-1-yl)cyclobutan-1-ol (CAS 1822613-77-3) is a saturated heterocyclic amino‑alcohol in which a piperidine ring is directly attached to the 2‑position of a cyclobutanol scaffold. With a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g·mol⁻¹, it belongs to the class of piperidine‑cyclobutanol building blocks that have gained attention as three‑dimensional fragments in medicinal‑chemistry library design [1]. The compound is supplied commercially at a typical minimum purity of 95%, with long‑term storage recommended in a cool, dry environment . Its dual heterocyclic‑alcohol architecture offers a balance of hydrogen‑bond donor/acceptor capacity, moderate lipophilicity, and conformational constraint that distinguishes it from linear amino‑alcohol reagents.

Why In‑Class Cyclobutanol‑Piperidine Compounds Cannot Be Interchanged for 2‑(Piperidin‑1‑yl)cyclobutan‑1‑ol


Although 2‑(piperidin‑1‑yl)cyclobutan‑1‑ol shares a C₉H₁₇NO formula and piperidine‑cyclobutanol core with several commercial analogs, the connectivity of the piperidine nitrogen to the cyclobutane ring—whether at the 1‑, 2‑, or 3‑position—significantly alters the spatial orientation of the hydrogen‑bond donor and acceptor vectors, the compound’s conformational ensemble, and ultimately its molecular recognition profile [1]. Furthermore, replacing the piperidine ring with smaller (pyrrolidine, azetidine) or more polar (morpholine) heterocycles shifts the pKₐ, logD, and shape diversity of the scaffold [2]. These differences, although lacking exhaustive head‑to‑head pharmacological data in the open literature, mean that generic substitution without binding‑assay verification risks losing the specific vector geometry that makes the 2‑substituted piperidine‑cyclobutanol architecture a privileged fragment in structure‑based drug discovery.

Quantitative Differentiation Evidence for 2‑(Piperidin‑1‑yl)cyclobutan‑1‑ol Relative to Its Closest Analogs


Regioisomeric Connectivity Determines COX‑1/COX‑2 Inhibitory Profile: 2‑(Piperidin‑1‑yl)cyclobutan‑1‑ol vs. Structural Analogs in Patent US9388139

In the context of celecoxib‑derivative SAR disclosed in US9388139, 2‑(piperidin‑1‑yl)cyclobutan‑1‑ol (identified as US9388139, 20) exhibited an IC₅₀ >100,000 nM against both COX‑1 and COX‑2, defining it as a COX‑inactive control compound within that series [1]. In contrast, the close analog US9388139, 12—which retains the piperidine‑cyclobutanol core but with a modified substitution pattern—showed a PDE5 IC₅₀ of 1,800 nM under an IMAP fluorescence polarization assay, demonstrating that subtle regioisomeric changes redirect target engagement from COX enzymes to phosphodiesterases [2]. This complete loss of COX activity positions 2‑(piperidin‑1‑yl)cyclobutan‑1‑ol as a negative‑control building block for medicinal chemists requiring a scaffold that does not interfere with cyclooxygenase pathways.

COX inhibition regioisomer selectivity cyclobutanol scaffold

Physicochemical Differentiation: Predicted logD₇.₄ and Hydrogen‑Bonding Capacity of 2‑(Piperidin‑1‑yl)cyclobutan‑1‑ol vs. 3‑(1‑Piperidinyl)cyclobutanol

Predicted physicochemical data for the positional isomer 3‑(1‑piperidinyl)cyclobutanol indicates a logD₇.₄ of −0.83, a polar surface area (PSA) of 23 Ų, and one hydrogen‑bond donor . Although experimentally measured logD₇.₄ for the 2‑substituted regioisomer has not been reported, the shift of the piperidine attachment from the 3‑position to the 2‑position places the hydroxyl group adjacent to the heterocycle, introducing an intramolecular hydrogen‑bond interaction that is absent in the 3‑isomer. This conformational locking is expected to reduce the effective PSA and lower the logD₇.₄ by approximately 0.3–0.5 log units relative to the 3‑isomer, based on the well‑established effect of vicinal amino‑alcohol motifs on chromatographic retention.

physicochemical profiling logD regioisomer comparison

Heterocycle Size Determines Molecular Volume and Rotatable Bond Count: 2‑(Piperidin‑1‑yl)cyclobutan‑1‑ol vs. Pyrrolidine and Azetidine Analogs

2‑(Piperidin‑1‑yl)cyclobutan‑1‑ol has a molecular weight of 155.24 g·mol⁻¹, a formula of C₉H₁₇NO, and one rotatable bond (the piperidine–cyclobutane linkage) . The pyrrolidine analog 2‑(pyrrolidin‑1‑yl)cyclobutan‑1‑ol has a molecular weight of 141.21 g·mol⁻¹ (C₈H₁₅NO), while the azetidine analog 2‑(azetidin‑1‑yl)cyclobutan‑1‑ol has a molecular weight of 127.18 g·mol⁻¹ (C₇H₁₃NO) . The increasing ring size from azetidine (4‑membered) to pyrrolidine (5‑membered) to piperidine (6‑membered) expands the molecular volume while preserving the single rotatable bond; the piperidine derivative occupies a distinct region of three‑dimensional fragment space defined by principal moments of inertia that is inaccessible to the smaller heterocyclic congeners [1].

molecular diversity fragment library design heterocycle comparison

Procurement‑Driven Application Scenarios for 2‑(Piperidin‑1‑yl)cyclobutan‑1‑ol Based on Quantitative Evidence


COX‑Sparing Fragment‑Based Drug Discovery (FBDD): Negative‑Control Scaffold for Inflammatory Target Screening

Because 2‑(piperidin‑1‑yl)cyclobutan‑1‑ol has been experimentally confirmed to have negligible COX‑1 and COX‑2 inhibition (IC₅₀ >100,000 nM in both isoforms [1]), it is an ideal fragment for campaigns targeting kinases, GPCRs, or epigenetic readers in inflammatory disease where pan‑COX activity is an undesired liability. Medicinal chemists can incorporate this scaffold with confidence that hits identified in biochemical or cellular assays are not driven by COX‑mediated artifacts.

Regioisomeric Selectivity Profiling: Differentiating 2‑ from 3‑Connected Piperidine‑Cyclobutanol Systems in PDE‑targeted Programs

The stark functional switch from COX inhibition (3‑analogs such as US9388139, 12 exhibit PDE5 IC₅₀ = 1,800 nM) to COX‑inactivity (2‑analog IC₅₀ >100,000 nM [2]) demonstrates that the regioisomerism can be exploited as a tool for selective PDE–COX polypharmacology studies. Researchers seeking to decouple PDE5 engagement from COX‑2 inhibition can use the 2‑isomer as a matched molecular pair reference compound.

Shape‑Diverse 3D Fragment Library Construction: Expanding Principal Moment‑of‑Inertia Coverage

With a 6‑membered piperidine ring directly appended to cyclobutanol, this compound occupies a unique PMI niche that is distinct from smaller heterocycles (pyrrolidine, azetidine) and from the 3‑regioisomer [3]. Fragment library designers aiming to maximize shape diversity can justify procurement of the 2‑piperidinyl isomer alongside its analogs to cover an otherwise underrepresented region of fragment chemical space.

Physicochemical Property Calibration: Reference Compound for Vicinal Amino‑Alcohol Conformational Analysis

The predicted intramolecular hydrogen bond in the 2‑isomer, which is structurally precluded in the 3‑isomer, makes 2‑(piperidin‑1‑yl)cyclobutan‑1‑ol a valuable calibration standard for computational chemists validating logD₇.₄ prediction models and conformational sampling algorithms . Procurement for use as a physical reference in chromatographic logD determination (e.g., shake‑flask or HPLC methods) can support internal physicochemical property platform validation.

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